![molecular formula C22H26N2O4S2 B2918481 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide CAS No. 2034472-53-0](/img/structure/B2918481.png)
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide
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Overview
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide is a complex organic compound with a molecular formula of C20H21NO4S2 This compound features a benzothiophene moiety, a hydroxypropyl group, and a diethylsulfamoyl benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides in the presence of LiO-t-Bu as a base.
Sulfamoylation: The final step involves the sulfamoylation of the benzamide structure using diethyl sulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The benzothiophene core can be reduced to form a dihydrobenzothiophene derivative.
Substitution: The benzamide structure can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of dihydrobenzothiophene derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(ethylsulfanyl)benzamide: Similar structure with an ethylsulfanyl group instead of a diethylsulfamoyl group.
N-Benzimidazol-2-yl Benzamide Analogues: These compounds are also benzamide derivatives with potential therapeutic applications.
Uniqueness
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylsulfamoyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure
The compound can be characterized by the following structural formula:
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, derivatives containing benzothiazole and benzimidazole nuclei have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) using both 2D and 3D culture methods .
Key Findings:
- Cell Lines Tested: A549, HCC827, NCI-H358.
- Assays Used: MTS cytotoxicity and BrdU proliferation assays.
- IC50 Values:
- A549: 6.75±0.19μM
- HCC827: 6.26±0.33μM
- NCI-H358: 6.48±0.11μM
These findings suggest that the compound may inhibit cell proliferation effectively while maintaining lower toxicity levels compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
In addition to its antitumor properties, the compound's antimicrobial activity has also been evaluated. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli indicated that certain derivatives possess significant antibacterial effects .
Antimicrobial Testing Results:
- Methods Used: Broth microdilution testing according to CLSI guidelines.
- Effective Compounds: Several derivatives demonstrated notable activity against both bacterial strains.
The biological activity of this compound is believed to involve interaction with DNA. Compounds in this class often bind within the minor groove of DNA, which may disrupt cellular processes such as replication and transcription .
Case Studies and Research Findings
-
Study on Antitumor Efficacy:
- Objective: To evaluate the cytotoxic effects of the compound on lung cancer cell lines.
- Results: Significant inhibition of cell growth was observed in both 2D and 3D cultures, with higher efficacy noted in the 2D format.
-
Antimicrobial Studies:
- Objective: To assess the antibacterial properties against common pathogens.
- Results: Certain derivatives exhibited strong antibacterial activity, indicating potential for development into therapeutic agents for infections.
Data Summary Table
Activity Type | Cell Line/Pathogen | Assay Type | IC50 Value (μM) |
---|---|---|---|
Antitumor | A549 | MTS Cytotoxicity | 6.75 ± 0.19 |
Antitumor | HCC827 | MTS Cytotoxicity | 6.26 ± 0.33 |
Antitumor | NCI-H358 | MTS Cytotoxicity | 6.48 ± 0.11 |
Antimicrobial | Staphylococcus aureus | Broth Microdilution | Active |
Antimicrobial | Escherichia coli | Broth Microdilution | Active |
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-4-24(5-2)30(27,28)18-12-10-16(11-13-18)21(25)23-15-22(3,26)20-14-17-8-6-7-9-19(17)29-20/h6-14,26H,4-5,15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVQOLSCQZDJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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